molecular formula C26H22ClNP+ B12826314 (4-Cyanophenyl)methyl-triphenylphosphanium;hydrochloride

(4-Cyanophenyl)methyl-triphenylphosphanium;hydrochloride

Cat. No.: B12826314
M. Wt: 414.9 g/mol
InChI Key: GXMFPJIKPZDNCS-UHFFFAOYSA-N
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Description

(4-Cyanophenyl)methyl-triphenylphosphanium;hydrochloride is an organophosphorus compound with the molecular formula C({26})H({21})ClNP. It is a white solid that is used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with 4-cyanobenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:

Ph3P+ClCH2C6H4CNPh3PCH2C6H4CN+Cl\text{Ph}_3\text{P} + \text{ClCH}_2\text{C}_6\text{H}_4\text{CN} \rightarrow \text{Ph}_3\text{PCH}_2\text{C}_6\text{H}_4\text{CN}^+ \text{Cl}^- Ph3​P+ClCH2​C6​H4​CN→Ph3​PCH2​C6​H4​CN+Cl−

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanophenyl)methyl-triphenylphosphanium;hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Solvents: Dichloromethane, toluene, and acetonitrile are frequently used solvents.

Properties

Molecular Formula

C26H22ClNP+

Molecular Weight

414.9 g/mol

IUPAC Name

(4-cyanophenyl)methyl-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C26H21NP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;

InChI Key

GXMFPJIKPZDNCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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